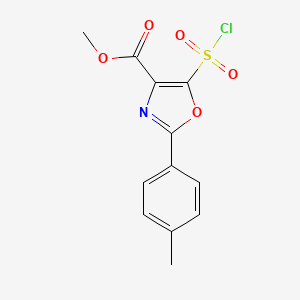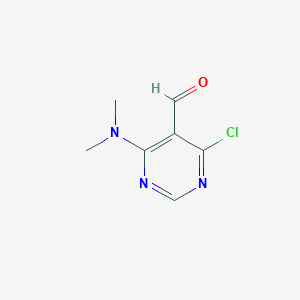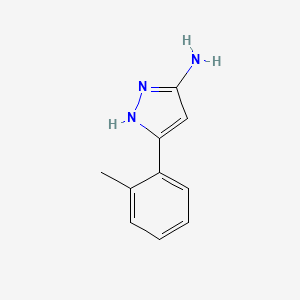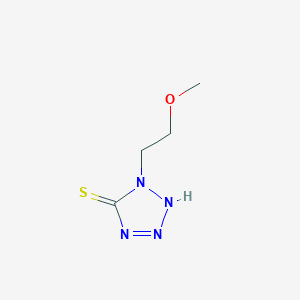
2,4-Dimethyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of piperidones, which serve as precursors to the piperidine ring . Trifluoromethylpyridines (TFMP) and its derivatives, which share some structural similarities with the compound , are often used in the agrochemical and pharmaceutical industries . The synthesis of these derivatives is an important research topic .Chemical Reactions Analysis
While specific chemical reactions involving “2,4-Dimethyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)thiazole” are not available, similar compounds often undergo protodeboronation . This process involves the removal of a boron group from an organic compound, which can be a crucial step in the synthesis of complex organic molecules .Scientific Research Applications
Synthesis and Antimicrobial Applications
Research on thiazolidinone and thiazole derivatives, including compounds similar in structure to 2,4-Dimethyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)thiazole, shows significant antimicrobial activity. For instance, Patel et al. (2012) synthesized a series of thiazolidinone derivatives for evaluation against various bacteria and fungi, highlighting the potential of such compounds in developing new antimicrobial agents (Patel, R. V., Patel, D., Kumari, P., & Patel, N., 2012).
Antitubercular and Antifungal Activities
Compounds featuring thiazole and piperidine structures have been investigated for their antitubercular and antifungal properties. Syed et al. (2013) synthesized novel imidazo[2,1-b][1,3,4]thiadiazole derivatives that showed promising antitubercular and antifungal activities, suggesting the potential of these compounds in treating infectious diseases (Syed, Alagwadi Kallanagouda Ramappa, & Alegaon, S., 2013).
Anti-inflammatory Potential
Gandhi et al. (2018) reported on the synthesis of chromene derivatives using a compound structurally related to this compound, demonstrating significant anti-inflammatory activity. This research points towards the application of such compounds in the development of new anti-inflammatory drugs (Gandhi, Agarwal, Kalal, Bhargava, Jangid, & Agarwal, 2018).
Enzyme Inhibition for Therapeutic Applications
Khalid et al. (2016) synthesized 1,3,4-oxadiazole bearing compounds, including structures similar to the target compound, demonstrating inhibitory activity against the butyrylcholinesterase (BChE) enzyme. The study includes molecular docking studies to understand the interaction between the synthesized compounds and the BChE enzyme, indicating potential therapeutic applications in diseases where enzyme inhibition is beneficial (Khalid, Aziz‐ur‐Rehman, Abbasi, Hussain, Malik, Ashraf, & Fatmi, 2016).
Mechanism of Action
Target of Action
Compounds containing similar structures, such as piperidine and thiazole , have been reported to interact with various cellular targets, leading to a range of biological activities.
Mode of Action
Based on the structural components, it can be inferred that the piperidine and thiazole moieties might play crucial roles in its interaction with cellular targets .
Biochemical Pathways
Compounds containing piperidine and thiazole structures have been reported to influence various biochemical pathways, leading to diverse biological activities .
Result of Action
Compounds containing similar structures, such as piperidine and thiazole , have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects.
properties
IUPAC Name |
2,4-dimethyl-5-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N2S/c1-8-11(18-9(2)16-8)7-17-5-3-10(4-6-17)12(13,14)15/h10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWQUFXYUQBSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCC(CC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-chlorothiophen-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2985092.png)

![N-(3,5-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2985095.png)


![1-[(E)-2-phenylethenyl]sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B2985100.png)
![2-(4-fluorophenyl)-N-[(methoxyimino)methyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2985102.png)
![3-cinnamyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2985104.png)
![methyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2985106.png)


![1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2985109.png)
